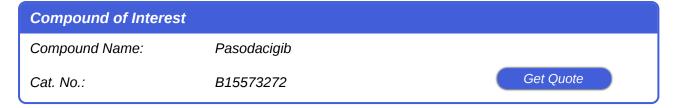


# The Role of Pasodacigib in T Cell Activation: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Pasodacigib** (BAY 2862789) is an investigational small molecule inhibitor targeting diacylglycerol kinase alpha (DGK $\alpha$ ), a critical negative regulator of T cell receptor (TCR) signaling.[1] By inhibiting DGK $\alpha$ , **pasodacigib** aims to enhance and sustain T cell activation, representing a promising strategy in cancer immunotherapy to overcome tumor-induced immunosuppression and improve anti-tumor immune responses. This technical guide provides an in-depth overview of the mechanism of action of **pasodacigib**, its effects on T cell subsets and cytokine production, and detailed experimental protocols for evaluating its activity.

## Core Mechanism: Potentiation of T Cell Receptor Signaling

T cell activation is initiated by the engagement of the T cell receptor (TCR) with antigens presented by major histocompatibility complexes (MHC) on antigen-presenting cells (APCs). This interaction triggers a signaling cascade that leads to T cell proliferation, differentiation, and effector functions. A key second messenger in this pathway is diacylglycerol (DAG), which activates crucial downstream signaling molecules, including Protein Kinase C (PKC) and Ras guanyl nucleotide-releasing proteins (RasGRPs).[2][3]





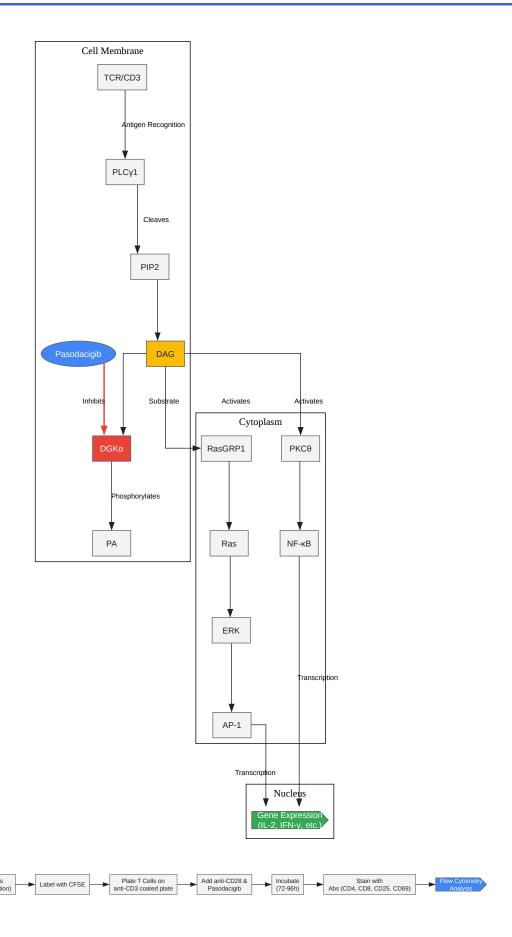


DGKα acts as a crucial checkpoint in this pathway by phosphorylating DAG to phosphatidic acid (PA), thereby terminating DAG-mediated signaling.[4] This enzymatic activity effectively dampens the T cell response and can lead to a state of T cell anergy or exhaustion, particularly within the tumor microenvironment where DGKα expression is often upregulated.[5][6]

**Pasodacigib**, as a DGK $\alpha$  inhibitor, blocks this conversion of DAG to PA. This leads to an accumulation of DAG at the immune synapse, resulting in sustained and amplified signaling through the Ras-ERK and PKC $\theta$ -NF $\kappa$ B pathways. The potentiation of these pathways ultimately leads to enhanced T cell activation, proliferation, and effector functions.[1][4]

# Signaling Pathway of Pasodacigib-Mediated T Cell Activation







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